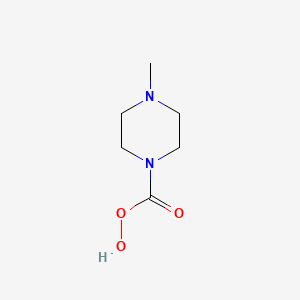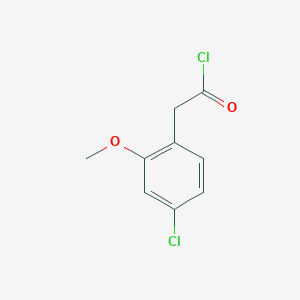
2-(4-Chloro-2-methoxyphenyl)acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-2-methoxyphenyl)acetyl chloride is an organic compound with the molecular formula C9H8ClO2. It is a derivative of acetic acid and is characterized by the presence of a chloro and methoxy group on the phenyl ring. This compound is commonly used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-2-methoxyphenyl)acetyl chloride typically involves the chlorination of 2-(4-Chloro-2-methoxyphenyl)acetic acid. One common method is to react 2-(4-Chloro-2-methoxyphenyl)acetic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-(4-Chloro-2-methoxyphenyl)acetic acid+SOCl2→2-(4-Chloro-2-methoxyphenyl)acetyl chloride+SO2+HCl
The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform to facilitate the removal of by-products.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and improved safety. The use of automated systems allows for precise temperature and pressure regulation, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions: 2-(4-Chloro-2-methoxyphenyl)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(4-Chloro-2-methoxyphenyl)acetic acid and hydrochloric acid.
Reduction: It can be reduced to 2-(4-Chloro-2-methoxyphenyl)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine (TEA) to neutralize the generated hydrochloric acid.
Hydrolysis: The reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Major Products:
Amides, esters, and thioesters: from nucleophilic substitution.
2-(4-Chloro-2-methoxyphenyl)acetic acid: from hydrolysis.
2-(4-Chloro-2-methoxyphenyl)ethanol: from reduction.
科学的研究の応用
2-(4-Chloro-2-methoxyphenyl)acetyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the preparation of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound is involved in the synthesis of drugs with anti-inflammatory, analgesic, and antimicrobial properties.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 2-(4-Chloro-2-methoxyphenyl)acetyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the synthesis of pharmaceuticals, the compound may modify the active site of enzymes or receptors, altering their activity and leading to therapeutic effects.
類似化合物との比較
2-(4-Methoxyphenyl)acetyl chloride: Similar structure but lacks the chloro group, resulting in different reactivity and applications.
4-Chloro-2-methylphenoxyacetyl chloride: Contains a methyl group instead of a methoxy group, leading to variations in chemical behavior and uses.
4-Methoxybenzoyl chloride: Similar functional group but attached to a benzoyl moiety, affecting its reactivity and applications.
Uniqueness: 2-(4-Chloro-2-methoxyphenyl)acetyl chloride is unique due to the presence of both chloro and methoxy groups on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules with specific biological activities.
特性
分子式 |
C9H8Cl2O2 |
|---|---|
分子量 |
219.06 g/mol |
IUPAC名 |
2-(4-chloro-2-methoxyphenyl)acetyl chloride |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3 |
InChIキー |
BUPPFVDKDWUPPD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)Cl)CC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


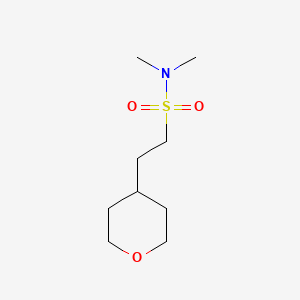
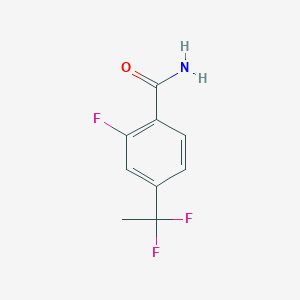
![[(Z)-2-ethylhex-2-enyl] acetate](/img/structure/B13974645.png)
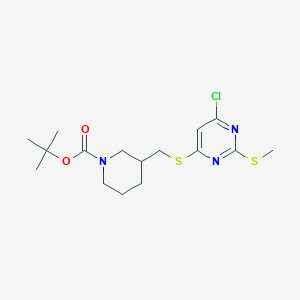

![Ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B13974669.png)
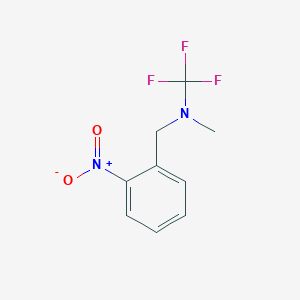
![6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13974677.png)
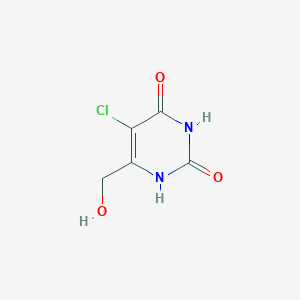
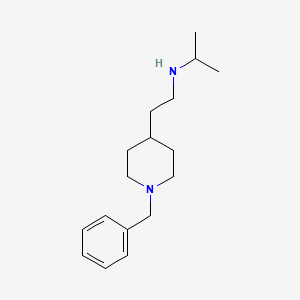
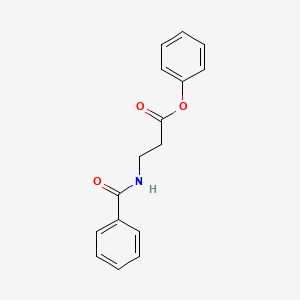
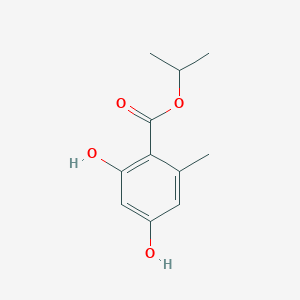
![8-ethyl-6-methyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13974706.png)
